Room-Temperature Negishi Coupling of Aryl Chlorides
Commercially available Pd[P(t‑Bu)₃]₂ enables Negishi cross‑coupling of a wide range of aryl and vinyl chlorides with aryl‑ and alkylzinc reagents at room temperature, whereas literature methods relying on traditional palladium catalysts required prolonged heating [1]. For example, two representative aryl chloride substrates that previously required 2 hours at 100 °C to yield products were obtained in 93 % and 95 % isolated yield after only 25 minutes at room temperature using the Pd[P(t‑Bu)₃]₂‑catalyzed protocol [1]. Furthermore, a turnover number (TON) exceeding 3000 was achieved under these mild conditions, demonstrating high catalyst productivity [1][2].
| Evidence Dimension | Reaction temperature and time required for Negishi coupling of aryl chlorides |
|---|---|
| Target Compound Data | Room temperature (~25 °C); 25 min; 93 % and 95 % yield; TON >3000 |
| Comparator Or Baseline | Traditional palladium catalysts under prior art conditions: 100 °C, 2 h (substrate yield not fully specified, but clearly inferior to 93–95 %) |
| Quantified Difference | Temperature reduction of ~75 °C; reaction time shortened by ~80 %; yield sustained at ≥93 %; TON an order of magnitude above typical laboratory-scale Negishi protocols |
| Conditions | Negishi cross-coupling of aryl and vinyl chlorides with aryl- and alkylzinc reagents catalyzed by Pd[P(t‑Bu)₃]₂ (commercially available complex) under a single protocol |
Why This Matters
Room‑temperature Negishi coupling of low‑cost aryl chlorides drastically reduces energy input, simplifies scale‑up, and avoids thermal decomposition of sensitive substrates, making the catalyst economically and operationally superior for gram‑ to multi‑kilogram syntheses.
- [1] Dai, C.; Fu, G. C. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t‑Bu)₃)₂ as a Catalyst. J. Am. Chem. Soc. 2001, 123 (12), 2719–2724. View Source
- [2] Dai, C.; Fu, G. C. J. Am. Chem. Soc. 2001, 123, 2719–2724; Abstract also available at PubMed PMID 11456957. View Source
